molecular formula C13H20N2O B1619957 1-(3-Methoxybenzyl)-4-methylpiperazine CAS No. 414879-55-3

1-(3-Methoxybenzyl)-4-methylpiperazine

Cat. No. B1619957
CAS RN: 414879-55-3
M. Wt: 220.31 g/mol
InChI Key: VZRVGYGKOWCUPU-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-methylpiperazine, also known as MBMP, is a chemical compound that belongs to the class of piperazines. It is a small molecule that has been studied for its potential use in scientific research. MBMP is a derivative of benzylpiperazine (BZP), a recreational drug that has been banned in several countries due to its harmful effects. However, MBMP does not have any known psychoactive effects and is solely used for research purposes.

Mechanism of Action

1-(3-Methoxybenzyl)-4-methylpiperazine acts as a partial agonist of the serotonin receptor, which means that it binds to the receptor and activates it to a lesser extent than the natural ligand serotonin. This interaction results in the modulation of the signaling pathways downstream of the receptor, which can lead to changes in cellular function.
Biochemical and Physiological Effects
1-(3-Methoxybenzyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine in the brain, which can lead to an increase in locomotor activity. 1-(3-Methoxybenzyl)-4-methylpiperazine has also been shown to have an inhibitory effect on the reuptake of serotonin, which can lead to an increase in the concentration of serotonin in the brain. This effect is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression.

Advantages and Limitations for Lab Experiments

1-(3-Methoxybenzyl)-4-methylpiperazine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one limitation of 1-(3-Methoxybenzyl)-4-methylpiperazine is that it has a relatively low affinity for the serotonin receptor, which means that higher concentrations may be required to elicit a response.

Future Directions

There are several future directions for the study of 1-(3-Methoxybenzyl)-4-methylpiperazine. One potential application is in the development of new antidepressant drugs. 1-(3-Methoxybenzyl)-4-methylpiperazine has been shown to have a similar effect to SSRIs, which are commonly used to treat depression. However, 1-(3-Methoxybenzyl)-4-methylpiperazine may have fewer side effects than SSRIs, which can cause sexual dysfunction and weight gain. Another potential application is in the study of the structure and function of the serotonin receptor. 1-(3-Methoxybenzyl)-4-methylpiperazine can be used as a tool to study the binding site of the receptor and to identify potential new drug targets. Finally, 1-(3-Methoxybenzyl)-4-methylpiperazine may have potential applications in the treatment of other psychiatric disorders such as anxiety and schizophrenia. Further research is needed to explore these potential applications.
Conclusion
In conclusion, 1-(3-Methoxybenzyl)-4-methylpiperazine is a chemical compound that has been studied for its potential use in scientific research. It has been shown to interact with the serotonin receptor and has various biochemical and physiological effects. 1-(3-Methoxybenzyl)-4-methylpiperazine has several advantages for use in lab experiments, including its small size and ease of synthesis. There are several potential future directions for the study of 1-(3-Methoxybenzyl)-4-methylpiperazine, including the development of new antidepressant drugs and the study of the structure and function of the serotonin receptor.

Scientific Research Applications

1-(3-Methoxybenzyl)-4-methylpiperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. 1-(3-Methoxybenzyl)-4-methylpiperazine has also been studied for its potential use as a tool to study the structure and function of the serotonin receptor.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16-2/h3-5,10H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRVGYGKOWCUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355148
Record name 1-(3-methoxybenzyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-4-methylpiperazine

CAS RN

414879-55-3
Record name 1-(3-methoxybenzyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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